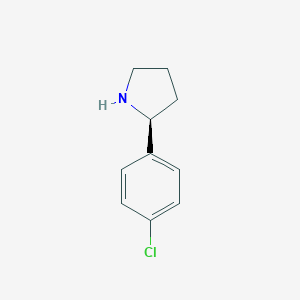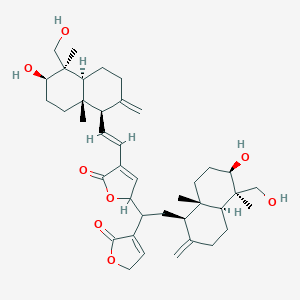
5-Chlor-2,4-dihydro-3H-1,2,4-triazol-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound containing a triazole ring with a chlorine atom at the 5-position
Wissenschaftliche Forschungsanwendungen
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
Similar compounds such as 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one (nto) are known to be used as high energetic materials . These compounds are often used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .
Mode of Action
It is known that similar compounds like nto are less sensitive and thermally stable high energetic materials . They interact with their targets by releasing a large amount of energy, which can be used for various applications, including propellants and explosives .
Biochemical Pathways
Similar compounds like nto are known to undergo various chemical reactions, including synthesis, changes in morphology by varying solvent systems, decomposition mechanisms, and use of metal oxides and other catalysts to enhance or diminish the thermal decomposition temperature .
Result of Action
Similar compounds like nto are known to release a large amount of energy upon interaction with their targets . This energy can be harnessed for various applications, including propellants and explosives .
Biochemische Analyse
Biochemical Properties
It may interact with various enzymes, proteins, and other biomolecules, but these interactions have not been characterized .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Threshold effects, as well as toxic or adverse effects at high doses, are not well-characterized .
Transport and Distribution
The transport and distribution of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one within cells and tissues, including any transporters or binding proteins it interacts with, are not well-characterized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one can be synthesized through several methods. One common method involves the reaction of 3H-1,2,4-triazol-3-one with chlorine gas. This reaction typically occurs under controlled conditions to ensure the selective chlorination at the 5-position .
Industrial Production Methods
Industrial production of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of appropriate solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: Known for its use as an insensitive energetic material.
3-nitro-1,2,4-triazol-5-one: Another compound with similar structural features but different functional groups.
Uniqueness
5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where chlorinated derivatives are desired .
Eigenschaften
IUPAC Name |
3-chloro-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCHAFLCTXFFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440613 |
Source


|
| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-34-5 |
Source


|
| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)










![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)
